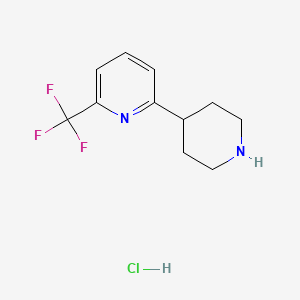

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride

CAS No.: 2169998-41-6

Cat. No.: VC2900544

Molecular Formula: C11H14ClF3N2

Molecular Weight: 266.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2169998-41-6 |

|---|---|

| Molecular Formula | C11H14ClF3N2 |

| Molecular Weight | 266.69 g/mol |

| IUPAC Name | 2-piperidin-4-yl-6-(trifluoromethyl)pyridine;hydrochloride |

| Standard InChI | InChI=1S/C11H13F3N2.ClH/c12-11(13,14)10-3-1-2-9(16-10)8-4-6-15-7-5-8;/h1-3,8,15H,4-7H2;1H |

| Standard InChI Key | RGLVCLCPJMRJCL-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=NC(=CC=C2)C(F)(F)F.Cl |

| Canonical SMILES | C1CNCCC1C2=NC(=CC=C2)C(F)(F)F.Cl |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₁₁H₁₄ClF₃N₂, with a molecular weight of 266.69 g/mol. Its hydrochloride salt form suggests improved solubility in aqueous media, a critical factor for drug formulation. The pyridine core provides planar aromaticity, while the trifluoromethyl group introduces electron-withdrawing effects, potentially influencing binding interactions with biological targets .

Table 1: Key Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ClF₃N₂ | |

| Molecular Weight | 266.69 g/mol | |

| Salt Form | Hydrochloride | |

| Functional Groups | Pyridine, piperidine, trifluoromethyl |

Synthesis and Characterization

Synthetic Routes

The synthesis of pyridine derivatives with piperidine and trifluoromethyl substituents typically involves multi-step strategies. For example:

-

Pyridine Ring Formation: Initial construction of the pyridine core via cyclization reactions.

-

Substituent Introduction:

Table 2: General Synthetic Approaches for Related Compounds

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Pyridine Formation | NH₄I/Na₂S₂O₄-mediated cyclization | Constructs pyridine ring |

| Piperidine Installation | Palladium-catalyzed coupling | Attaches piperidin-4-yl group |

| CF₃ Group Addition | Trifluoromethylating agents (e.g., Umemoto reagents) | Introduces electron-withdrawing CF₃ |

Characterization Techniques

Analytical methods for confirming identity and purity include:

-

NMR Spectroscopy: To validate aromatic proton environments and piperidine ring structure.

-

Mass Spectrometry: High-resolution MS for molecular ion confirmation.

-

HPLC: Purity assessment through chromatographic separation .

Challenges and Limitations

Knowledge Gaps

-

Lack of Published Biological Data: No reported IC₅₀ values, receptor binding assays, or in vivo studies.

-

Selectivity Concerns: Potential off-target effects due to structural similarities to other piperidine derivatives.

-

Pharmacokinetic Uncertainty: Absorption, distribution, metabolism, and excretion (ADME) profiles remain undefined.

Future Directions

Prioritized Research Opportunities

-

Biological Profiling:

-

In Vitro Assays: Evaluate binding to GPCRs, kinases, or viral proteases.

-

Cellular Models: Assess cytotoxicity and functional effects in neuronal or metabolic cell lines.

-

-

Structure-Activity Relationship (SAR) Studies:

-

Modify substituents (e.g., varying piperidine side chains) to optimize potency and selectivity.

-

-

Formulation Development:

-

Explore prodrug strategies to improve solubility or target-specific delivery.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume